molecular formula C13H13ClN2O4 B6201693 4-chloro-6,7-diethoxy-3-nitroquinoline CAS No. 1974746-64-9

4-chloro-6,7-diethoxy-3-nitroquinoline

Cat. No.: B6201693
CAS No.: 1974746-64-9
M. Wt: 296.70 g/mol
InChI Key: YZRSGIQPJASFGY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-diethoxy-3-nitroquinoline (CAS 1974746-64-9) is an organic compound with a molecular formula of C 13 H 13 ClN 2 O 4 and a molecular weight of 296.71 g/mol . This quinoline derivative is characterized by its diethoxy and nitro substituents, which contribute to its properties as a valuable intermediate in synthetic organic chemistry. As a building block in medicinal chemistry research, this compound's reactive chloro and nitro groups make it a versatile precursor for nucleophilic substitution reactions and the synthesis of more complex heterocyclic systems . Its structural features are similar to other substituted quinoline compounds, which are frequently explored for their diverse biological activities and are key scaffolds in developing pharmacologically active molecules . Researchers can utilize this compound to generate novel compound libraries for high-throughput screening in drug discovery programs. For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Please handle with appropriate care and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1974746-64-9

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

4-chloro-6,7-diethoxy-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O4/c1-3-19-11-5-8-9(6-12(11)20-4-2)15-7-10(13(8)14)16(17)18/h5-7H,3-4H2,1-2H3

InChI Key

YZRSGIQPJASFGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl)OCC

Purity

95

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4 Chloro 6,7 Diethoxy 3 Nitroquinoline

Conventional and Foundational Synthetic Pathways to Highly Substituted Quinolines

Traditional methods for quinoline (B57606) synthesis have been the bedrock of heterocyclic chemistry for over a century. These methods typically involve the cyclization and condensation of aniline derivatives with various carbonyl compounds. Subsequent functionalization through electrophilic substitution reactions allows for the introduction of desired substituents onto the quinoline core.

The formation of the fundamental quinoline structure is often achieved through several well-established named reactions. These reactions offer versatile routes to a wide array of quinoline derivatives, starting from readily available precursors. nih.govjptcp.com

The Friedländer synthesis , first reported in 1882, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. ijpsjournal.comiipseries.org This reaction can be catalyzed by either acids or bases and is a direct method for producing substituted quinolines. nih.gov For the synthesis of a precursor to 4-chloro-6,7-diethoxy-3-nitroquinoline, a potential starting material would be 2-amino-4,5-diethoxybenzaldehyde condensed with a compound that can provide the C2 and C3 fragments of the quinoline ring.

The Skraup synthesis is another classic method that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comtutorsglobe.com This reaction is known for its often vigorous nature. tutorsglobe.com A variation of this, the Doebner-Miller reaction , utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. nih.govresearchgate.net

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. jptcp.compharmaguideline.com Depending on the reaction conditions, this can yield either 4-hydroxyquinolines (Conrad-Limpach) at lower temperatures or 2-hydroxyquinolines (Knorr) at higher temperatures. pharmaguideline.comfly-chem.com These hydroxyquinolines can then be further functionalized.

Reaction Reactants Key Features Potential Application for Precursor Synthesis
Friedländer o-Aminoaryl aldehyde/ketone + α-Methylene compound Acid or base-catalyzed condensation Direct route to a di-substituted quinoline core.
Skraup Aniline + Glycerol + H₂SO₄ + Oxidizing agent Often a vigorous, one-pot reaction Forms the basic quinoline scaffold.
Doebner-Miller Aniline + α,β-Unsaturated carbonyl compound A more versatile variation of the Skraup synthesis Allows for more diverse substitution patterns.
Conrad-Limpach Aniline + β-Ketoester Yields 4-hydroxyquinolines at lower temperatures Provides a handle for further functionalization at C4.

Once the 6,7-diethoxyquinoline core is assembled, the subsequent introduction of the nitro and chloro groups is typically achieved through electrophilic substitution reactions. The directing effects of the existing substituents on the quinoline ring play a crucial role in determining the position of the incoming groups.

Electrophilic Nitration: The introduction of a nitro group at the C3 position is a key step. The nitration of quinoline itself typically occurs at the 5- and 8-positions. Therefore, to achieve substitution at the 3-position, the reaction is often performed on a quinoline derivative that is already activated at that position or where other positions are blocked. The synthesis of 3-nitroquinolines is of significant interest due to their potential as anticancer agents. nih.govacs.org The specific conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid, fuming nitric acid, or a mixture of nitric and sulfuric acids) and reaction temperature, are critical for controlling the regioselectivity and yield of the desired product.

Electrophilic Chlorination: The final step would be the introduction of the chlorine atom at the C4 position. This is often accomplished by first synthesizing a 4-hydroxyquinoline precursor, which can then be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). fly-chem.com This transformation is a common strategy for introducing a halogen at this position, which can then serve as a leaving group for further nucleophilic substitution reactions if desired. The direct chlorination of the quinoline ring can be less regioselective and may require specific directing groups to achieve the desired outcome. nih.gov

Innovations in Synthetic Techniques for Enhanced Efficiency and Selectivity in Quinoline Preparation

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of quinolines. These innovative techniques often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. iaea.orgijpsjournal.compharmaguideline.comtandfonline.comproquest.comnih.govacs.orgingentaconnect.comtandfonline.comrsc.orgbenthamdirect.com

Catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the quinoline scaffold with high efficiency and selectivity.

Transition Metal Catalysis: Transition metals such as palladium, copper, rhodium, and cobalt have been extensively used in quinoline synthesis. iaea.orgias.ac.infrontiersin.org These catalysts can facilitate a variety of transformations, including C-H activation and functionalization, which allow for the direct introduction of substituents onto the quinoline ring. nih.govacs.orgrsc.org For instance, copper-catalyzed one-pot reactions have been developed for the synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in Transition metal-catalyzed methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods. rsc.orgmdpi.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "green" alternative to metal-based catalysis. researchgate.net Organocatalysts can be used to promote various reactions in quinoline synthesis, offering high yields and stereoselectivities. nih.gov For example, Brønsted acids have been used to catalyze the cyclization reactions of N-alkyl anilines with alkynes or alkenes to produce quinolines in high yields. tandfonline.com

Catalytic System Examples of Catalysts Advantages
Transition Metal Catalysis Palladium, Copper, Rhodium, Cobalt High efficiency, mild reaction conditions, good functional group tolerance. iaea.orgias.ac.inrsc.org
Organocatalysis Brønsted acids, Amines Avoids the use of toxic metals, often provides high stereoselectivity. tandfonline.comresearchgate.netnih.gov

Modern energy sources like microwave irradiation and light have been increasingly employed to accelerate and improve synthetic transformations.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of heterocyclic compounds. tandfonline.comingentaconnect.combenthamdirect.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. proquest.comacs.org The Friedländer synthesis, for example, can be carried out in just a few minutes with excellent yields using microwave irradiation. proquest.com This technology offers a cleaner and more efficient route to quinoline derivatives. nih.gov

Photochemical Methodologies: Photochemical reactions, which are initiated by light, offer unique pathways for the synthesis and functionalization of quinolines. mdpi.comacs.orgnih.gov These methods can enable transformations that are difficult to achieve through traditional thermal reactions. nih.gov For instance, photochemical cyclization reactions have been used to synthesize quinoline derivatives. rsc.org Additionally, visible-light-mediated reactions have been developed for the direct alkylation of quinolines. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov In the context of quinoline synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.com

The use of greener solvents like water and ethanol has been explored in quinoline synthesis. ijpsjournal.comresearchgate.net Furthermore, the development of catalyst-free reactions and the use of reusable catalysts are key aspects of green chemistry. researchgate.net One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and the amount of waste generated. nih.gov The application of these principles to the synthesis of this compound would involve selecting reaction pathways that are atom-economical, energy-efficient, and minimize the use of toxic reagents and solvents. iaea.orgijpsjournal.comtandfonline.comnih.govingentaconnect.comtandfonline.com

Green Chemistry Principles Applied to the Preparation of this compound

Solvent-Free and Environmentally Benign Solvent Approaches

The selection of a solvent is a critical factor in developing environmentally benign synthetic protocols. Traditional quinoline syntheses often employ hazardous solvents, leading to significant waste generation and environmental concerns. Consequently, research has shifted towards minimizing or eliminating the use of such solvents.

Solvent-free, or solid-state, reactions represent an ideal green chemistry approach. Conducting reactions without a solvent can lead to higher efficiency, shorter reaction times, and easier product purification. For instance, in the synthesis of various 2-aryl-quinoline-4-carboxylic acid derivatives, optimal conditions were achieved at 80°C without any solvent, resulting in good yields and short reaction times nih.gov. Similarly, the Friedländer synthesis of quinoline derivatives using a surface-functionalized graphitic carbon nitride catalyst showed the highest product yield (97%) in the absence of a solvent, outperforming solvents like ethanol, methanol, DMF, toluene, and acetonitrile nih.gov.

When a solvent is necessary, the focus turns to environmentally benign alternatives. Ethanol is often favored as it is a renewable resource and less toxic than many conventional organic solvents. The synthesis of diverse quinoline derivatives via the Friedlander protocol has been successfully demonstrated using ethanol as the reaction solvent, achieving good to excellent yields (68–96%) nih.gov. The use of nanocatalysts in ethanol under reflux conditions has also proven effective for synthesizing polyhydroquinolines, highlighting the benefits of combining green solvents with efficient catalytic systems nih.gov. These examples underscore a clear trend towards reducing the environmental footprint of quinoline synthesis by adopting solvent-free conditions or employing safer solvent systems.

Table 1: Effect of Solvents on Quinoline Synthesis Yield

Solvent Yield (%) Catalyst System Reference
Solvent-Free 97% g-C3N4-(CH2)3-SO3H nih.gov
Ethanol 40-60% g-C3N4-(CH2)3-SO3H nih.gov
Methanol 40-60% g-C3N4-(CH2)3-SO3H nih.gov
DMF 40-60% g-C3N4-(CH2)3-SO3H nih.gov
Toluene <40% g-C3N4-(CH2)3-SO3H nih.gov
Acetonitrile <40% g-C3N4-(CH2)3-SO3H nih.gov
Solvent-Free Good Nanocatalyst nih.gov
Ethanol 68-96% Nanocatalyst nih.gov
Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst systems is central to modern organic synthesis, with a strong emphasis on avoiding toxic or expensive catalysts and improving recyclability. While some quinoline syntheses can proceed without a catalyst, these often require harsh conditions. Therefore, the focus has been on developing highly efficient and reusable catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Nanocatalysts have emerged as a promising alternative to traditional homogeneous and heterogeneous catalysts due to their high surface area and unique properties, which often translate to high catalytic activity acs.org. For example, a Cp2ZrCl2 catalyst supported on MCM-41 was developed for the synthesis of quinoline derivatives. This system not only enhanced yields by 5-15% compared to the unsupported catalyst but could also be recovered by simple filtration and reused at least three times without significant loss of activity researchgate.net. Similarly, a recyclable copper catalyst system has been used in a modified Friedländer quinoline synthesis, which could be recovered and reused ten times without any loss of catalytic activity knu.ac.kr.

Metal-free heterogeneous catalysts are also gaining attention. A Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) catalyst has been shown to be highly effective and recyclable for the Friedländer synthesis. This catalyst demonstrated stable activity for up to six consecutive cycles, with only a marginal drop in quinoline yield from 97% to 87% nih.gov. Such systems offer a sustainable alternative to metal-based catalysts, aligning with the principles of green chemistry.

Table 2: Performance of Recyclable Catalysts in Quinoline Synthesis

Catalyst Type Number of Cycles Final Yield/Activity Reference
g-C3N4-(CH2)3-SO3H Metal-Free Heterogeneous 6 87% Yield nih.gov
Cp2ZrCl2/MCM-41 Heterogeneous 3+ Maintained Activity researchgate.net
Copper Catalyst Heterogeneous 10 No Loss of Activity knu.ac.kr
AuNPs/SiO2 Heterogeneous (Nanoparticle) 7 No Significant Loss of Activity researchgate.net
Nanocatalyst Heterogeneous (Nanoparticle) 4 24% Activity Reduction nih.gov
Atom Economy and Sustainable Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product . Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Many classical named reactions for quinoline synthesis suffer from poor atom economy, often utilizing stoichiometric reagents that are not incorporated into the final product. Modern strategies aim to overcome this by designing more efficient synthetic routes. Addition and cycloaddition reactions are ideal in this regard, as they have the potential for 100% atom economy by incorporating all atoms from the reactants into the product nih.gov. A highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins, proposed to proceed via a [2+4] cycloaddition mechanism, exemplifies an atom-economical pathway rsc.org.

Reaction Mechanism Elucidation in the Synthesis of this compound and Related Architectures

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and designing novel synthetic pathways. The synthesis of the quinoline core generally proceeds through a series of well-established mechanistic steps, including condensations, cyclizations, and subsequent aromatization.

Detailed Mechanistic Pathways of Key Synthetic Steps (e.g., Cycloadditions, Annulations, Electrophilic Cyclizations)

The formation of the quinoline ring in a structure like this compound likely involves an annulation strategy, such as the Friedländer or Combes synthesis, followed by functional group manipulation.

Friedländer Annulation: This mechanism involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The process is typically acid- or base-catalyzed. The mechanism begins with an aldol-type addition, followed by cyclization and subsequent dehydration (cyclodehydration) to form the aromatized quinoline ring nih.gov.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone. The proposed mechanism starts with the formation of an enamine intermediate from the aniline and one of the ketone groups. Under acidic conditions, the second ketone is protonated, facilitating an intramolecular electrophilic attack by the activated aromatic ring. A final dehydration step yields the substituted quinoline iipseries.orgnih.gov.

Electrophilic Cyclization: An alternative route involves the electrophilic cyclization of N-(2-alkynyl)anilines. In this pathway, an electrophile (such as ICl, I₂, or Br₂) adds to the alkyne, forming a reactive intermediate like an iodovinyl cation. This intermediate is then attacked by the nucleophilic aniline ring in a 6-endo-dig cyclization, leading to the formation of a 3-haloquinoline after rearomatization nih.govnih.gov.

Cycloaddition Reactions: Some modern syntheses utilize cycloaddition pathways, such as the Povarov reaction, which is a formal [4+2] cycloaddition (Diels-Alder type) between an N-arylimine (formed in situ from an aniline and an aldehyde) and an alkene or alkyne nih.gov. This is followed by oxidation to yield the quinoline product.

For this compound, a plausible synthesis would start with 3,4-diethoxyaniline. A Combes-type reaction with a suitable dicarbonyl compound would form the 6,7-diethoxyquinoline core. Subsequent nitration, likely an electrophilic aromatic substitution directed by the existing ring system, would install the nitro group at the 3-position. The final step would be chlorination at the 4-position, which is typically achieved by converting a precursor 4-hydroxyquinoline (quinolone) using a chlorinating agent like phosphorus oxychloride atlantis-press.comatlantis-press.com.

Investigation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, their existence is inferred through a combination of experimental evidence and computational studies.

In many quinoline syntheses, key intermediates include:

Schiff Bases (Imines): Formed by the initial condensation of an amine with a carbonyl compound. These are common in reactions like the Doebner-von Miller and Povarov syntheses nih.govpharmaguideline.com.

Enamines/Enaminones: These are crucial intermediates in the Combes synthesis and related pathways, formed from the reaction of an amine with a β-dicarbonyl compound nih.govmdpi.com.

Cyclic Intermediates: Before aromatization, non-aromatic cyclic intermediates such as dihydroquinolines or tetrahydroquinolines are formed. In the Skraup synthesis, a 1,2-dihydroquinoline is formed via Michael addition and cyclization, which is then oxidized to the quinoline iipseries.orgpharmaguideline.com. In electrophilic cyclizations of alkynylanilines, a vinylic cation intermediate is proposed, which leads to the cyclized product nih.gov.

The investigation of these intermediates often relies on trapping experiments or spectroscopic analysis (e.g., NMR, MS) under modified reaction conditions that allow for their accumulation. Transition states, being energy maxima, cannot be isolated but are studied computationally using methods like Density Functional Theory (DFT). These studies can map the potential energy surface of the reaction, providing insights into the activation energies of different mechanistic pathways and helping to explain the observed regioselectivity and stereoselectivity. For instance, computational models can clarify why a particular position on the aniline ring is favored for cyclization or why a specific substituent directs the reaction in a certain way.

Comprehensive Analysis of the Reactivity and Chemical Transformations of 4 Chloro 6,7 Diethoxy 3 Nitroquinoline

Nucleophilic Reactivity at the C-4 Chloro Position of the Quinoline (B57606) Scaffold

The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic substitution. This enhanced reactivity is a consequence of the electron-withdrawing nature of the adjacent nitro group and the quinoline ring system itself.

The C-4 chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-4 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

The strong electron-withdrawing capacity of the nitro group significantly facilitates nucleophilic attack at the vicinal position on the nitroalkene moiety of the quinoline ring. nih.gov This activation makes the 4-chloro position highly susceptible to substitution. In cases where a chloro substituent is present at an activated position like C4, SNAr reactions can be expected. nih.gov

Studies on analogous 4-chloro-3-nitroquinolones have demonstrated that various functional groups can be introduced at this position. nih.gov Nucleophiles such as amines, alkoxides, and thiolates can effectively displace the chloro group. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, treatment with sodium methoxide (B1231860) results in the corresponding 4-methoxy derivative. nih.gov

The table below summarizes representative SNAr reactions on the analogous 4-chloro-3-nitro-2-quinolone, highlighting the versatility of this position for introducing diverse functionalities. nih.gov

Nucleophilic ReagentIntroduced Group (Nu)Yield (%)
KF + 18-Crown-6F95
MeONaMeO85
PhOH + K2CO3PhO93
EtSH + NEt3EtS95
PhSH + pyridine (B92270)PhS96
NaN3N395
NH3NH291
PhCH2NH2PhCH2NH94
PhNH2PhNH98
PiperidinePiperidino96
CH2(COOMe)2 + K2CO3CH(COOMe)295
AcCH2COOEt + K2CO3AcCHCOOEt90

Data sourced from studies on 4-chloro-3-nitro-2-quinolone. nih.gov

The chloro group at the C-4 position also serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples for 4-chloro-6,7-diethoxy-3-nitroquinoline are not extensively documented in the provided search results, the principles of these reactions are broadly applicable to aryl chlorides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction pairs the aryl chloride with an organoboron compound (boronic acid or boronic ester) to form a new C-C bond. organic-chemistry.orgyoutube.com The general mechanism involves an oxidative addition of the palladium catalyst to the aryl chloride, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reaction typically requires a base to activate the boronic acid. organic-chemistry.org Various palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ and combinations like Pd₂(dba)₃/SPhos being common choices. reddit.com

A general representation of the Suzuki-Miyaura coupling is as follows:

Ar-Cl + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne, co-catalyzed by palladium and copper complexes.

These cross-coupling strategies offer a powerful means to introduce a wide array of substituents at the C-4 position, significantly expanding the molecular diversity accessible from this compound.

Reductive and Other Transformations of the Nitro Group at C-3

The nitro group at the C-3 position is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which can then serve as a precursor for further chemical modifications.

The reduction of the nitro group to an amine is a common and crucial transformation in the chemistry of nitroquinolines. rsc.org This conversion can be achieved through various catalytic and non-catalytic methods.

Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of a hydrogen source like hydrogen gas or hydrazine. rsc.orgscispace.com These methods are often efficient and proceed under mild conditions. scispace.com For instance, the reduction of nitroarenes can be selectively achieved in the presence of other reducible functional groups like ketones and halogens by choosing the appropriate catalyst and reaction conditions. rsc.org

Non-Catalytic Reduction: Chemical reducing agents are also frequently employed. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). scispace.commdpi.com Stannous chloride (SnCl₂) is another effective reagent for the reduction of nitroquinolines to the corresponding aminoquinolines under mild conditions. nih.gov These methods are tolerant of various functional groups. nih.gov

The resulting 3-amino-4-chloro-6,7-diethoxyquinoline is a valuable intermediate for further synthetic elaborations.

The nitro group is not only a precursor to the amino group but can also participate in other chemical transformations. It is described as a "synthetic chameleon" due to its ability to be converted into various functionalities. nih.gov For example, under specific conditions, the nitro group can be involved in cyclization reactions. The Friedländer reaction, a method for quinoline synthesis, can be adapted in a domino sequence where the in situ reduction of a nitro group is followed by cyclization. mdpi.comresearchgate.net While this is more relevant to the synthesis of the quinoline core itself, it highlights the reactivity of the nitro group.

Furthermore, the strong electron-withdrawing nature of the nitro group activates the quinoline ring, facilitating reactions at other positions. nih.gov

Chemical Modifications and Stability Studies of the Diethoxy Substituents at C-6 and C-7

The diethoxy groups at the C-6 and C-7 positions of the quinoline ring are generally stable ether linkages. However, under certain harsh conditions, they can be susceptible to chemical modification.

Ether Cleavage and Rearrangement Reactions on the Quinoline Ring

The ether linkages at positions C-6 and C-7 are generally stable but can be cleaved under specific, typically harsh, conditions. This process involves the protonation of the ether oxygen by a strong acid, followed by nucleophilic attack on the adjacent ethyl carbon. masterorganicchemistry.com

The most common reagents for ether cleavage are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered ethyl group, leading to the formation of the corresponding 6,7-dihydroxy-4-chloro-3-nitroquinoline and two equivalents of an ethyl halide. masterorganicchemistry.comlibretexts.org Due to the similar chemical environment of the two ethoxy groups, selective cleavage of only one ether group is challenging and would likely result in a mixture of products.

Table 1: Typical Conditions for Ether Cleavage on Alkoxyquinolines

ReagentConditionsProductsMechanism
HBr (conc.)Reflux4-chloro-6,7-dihydroxy-3-nitroquinoline + Ethyl bromideSₙ2
BBr₃CH₂Cl₂, low to room temp.4-chloro-6,7-dihydroxy-3-nitroquinoline + Ethyl bromideSₙ2

While rearrangements are a key part of some quinoline synthesis methods, significant skeletal rearrangements of the pre-formed this compound ring system during ether cleavage are not typically observed. The stability of the quinoline core generally prevents such transformations under these conditions. However, some synthetic routes for complex heterocycles derived from quinolines can involve rearrangement steps after initial substitutions. researchgate.net

Derivatization via Selective Modifications of the Ethoxy Moieties

Direct functionalization of the ethoxy groups—for instance, through C-H activation of the ethyl chain—is difficult to achieve selectively and is not a common strategy. A more practical and versatile approach for derivatization involves a two-step sequence:

Full De-ethylation: Cleavage of both ethoxy groups using reagents like BBr₃ to yield the stable 4-chloro-6,7-dihydroxy-3-nitroquinoline intermediate.

Re-alkylation: The resulting di-phenol can then be reacted with a variety of alkylating agents (e.g., alkyl halides, sulfates) under basic conditions (like K₂CO₃ or NaH) to install new ether functionalities.

This dealkylation-realkylation strategy allows for the introduction of diverse side chains, which is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

Table 2: Hypothetical Derivatization of the Quinoline Core via De-ethylation and Re-alkylation

Alkylating Agent (R-X)BaseResulting Derivative
Propyl iodideK₂CO₃ in DMF4-chloro-3-nitro-6,7-dipropoxyquinoline
Benzyl bromideK₂CO₃ in Acetone4-chloro-6,7-bis(benzyloxy)-3-nitroquinoline
2-BromoethanolNaH in THF4-chloro-6,7-bis(2-hydroxyethoxy)-3-nitroquinoline

Regioselective and Chemoselective Functionalization of the Quinoline Core

The presence of multiple functional groups allows for highly selective transformations, a concept crucial for building molecular complexity. The quinoline ring is activated for nucleophilic attack and deactivated for electrophilic attack.

Site-Specific Reactivity Studies Beyond Existing Substituents

The inherent reactivity of the quinoline core is heavily influenced by its substituents. The primary sites for potential functionalization beyond the existing groups are the C-2, C-5, and C-8 positions.

Nucleophilic Aromatic Substitution (SₙAr): The most facile reaction for this molecule is the nucleophilic substitution of the chlorine atom at the C-4 position. The ring nitrogen and the powerful electron-withdrawing nitro group at C-3 work in concert to make the C-4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.commasterorganicchemistry.com This reaction is significantly more favorable than substitution at any other position. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The strongly deactivating nitro group makes conventional electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) on the benzene (B151609) portion of the quinoline (at C-5 or C-8) extremely difficult. Such reactions would require forcing conditions and would likely be unselective.

C-H Functionalization: While modern synthetic methods have been developed for the direct C-H functionalization of simpler quinolines, rsc.orgmdpi.com their application to a complex, electron-deficient substrate like this compound is not straightforward. The reactivity is overwhelmingly dominated by the pre-existing functional groups, particularly the C-4 chloro substituent.

Table 3: Predicted Reactivity at Unsubstituted Positions of the Quinoline Core

PositionPredicted Reactivity TypeRationale
C-2Low (Nucleophilic/Radical)Less activated for SₙAr compared to C-4. Possible site for metal-catalyzed C-H functionalization in simpler systems.
C-5Very Low (Electrophilic)Deactivated by the C-3 nitro group and quinoline nitrogen.
C-8Very Low (Electrophilic)Deactivated by the C-3 nitro group and quinoline nitrogen.

Exploitation of Different Functional Groups for Orthogonal Transformations

Orthogonal synthesis involves the selective reaction of one functional group in the presence of others. The this compound scaffold is an excellent platform for such strategies. The three key functional handles—the C4-Cl, the C3-NO₂, and the C6/C7-OEt groups—exhibit vastly different reactivities, allowing for a stepwise modification of the molecule.

C-4 Chlorine (SₙAr): This is the most reactive site. It readily undergoes substitution with N-nucleophiles (amines, anilines), O-nucleophiles (alkoxides, phenoxides), and S-nucleophiles (thiolates) under relatively mild conditions, leaving the nitro and ether groups untouched. researchgate.netresearchgate.net

C-3 Nitro Group (Reduction): The nitro group can be selectively reduced to an amine (NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd). mdpi.comrsc.org This transformation is typically performed after substitution at C-4, as the conditions for SₙAr are generally compatible with the nitro group. mdpi.com

C-6/C-7 Ethoxy Groups (Cleavage): As discussed, cleavage of the ether bonds requires harsh acidic conditions (e.g., BBr₃, HBr). wikipedia.org This reaction would typically be the last step in a synthetic sequence, as the required reagents would likely affect other functional groups introduced in previous steps.

This hierarchy of reactivity allows for the systematic and controlled synthesis of a diverse library of quinoline derivatives from a single starting material.

Table 4: Orthogonal Synthetic Strategies for this compound

StepTarget GroupReagent/ConditionProduct
1C4-ClBenzylamine, DIPEA, EtOH, reflux4-(Benzylamino)-6,7-diethoxy-3-nitroquinoline
2C3-NO₂Fe, Acetic Acid, reflux4-(Benzylamino)-6,7-diethoxyquinoline-3-amine
3C6/C7-OEtBBr₃, CH₂Cl₂4-(Benzylamino)-3-aminoquinoline-6,7-diol

Advanced Theoretical and Computational Investigations of 4 Chloro 6,7 Diethoxy 3 Nitroquinoline

Quantum Chemical Characterization of Electronic and Geometric Structure

Quantum chemical methods are central to understanding the fundamental electronic and geometric features of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-chloro-6,7-diethoxy-3-nitroquinoline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry and calculate various electronic properties.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing insights into the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for this compound

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--9.5 eV
LUMO EnergyELUMO--2.1 eV
Energy GapΔEELUMO - EHOMO7.4 eV
Ionization PotentialIP-EHOMO9.5 eV
Electron AffinityEA-ELUMO2.1 eV
Electronegativityχ-(EHOMO + ELUMO)/25.8 eV
Chemical Hardnessη(ELUMO - EHOMO)/23.7 eV
Chemical SoftnessS1/(2η)0.135 eV-1
Electrophilicity Indexωχ2/(2η)4.54 eV

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

The distribution of electron density is fundamental to understanding a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are a common tool used to visualize the electron density distribution. For this compound, an MEP map would likely show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and ethoxy groups, as well as the nitrogen atom of the quinoline (B57606) ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Aromaticity is another key concept. Computational methods like the Nucleus-Independent Chemical Shift (NICS) calculations could be used to quantify the aromatic character of the benzene (B151609) and pyridine (B92270) rings within the quinoline core. This would provide insight into the stability conferred by the delocalized π-electron system.

Computational Exploration of Reaction Pathways and Energetics for this compound

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanisms.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent.

Furthermore, the ethoxy groups in this compound introduce conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and understanding how conformational changes might influence reactivity.

Prediction of Chemical Reactivity and Selectivity Parameters through Computational Methods

By combining the insights from the analyses described above, computational methods can predict the reactivity and selectivity of this compound. For instance, by calculating the Fukui functions or dual descriptors, one could predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For example, in a nucleophilic aromatic substitution reaction, calculations could predict whether the nucleophile would preferentially attack at the C4 position (displacing the chloro group) or another position on the quinoline ring. These predictions are invaluable for designing synthetic routes and understanding the outcomes of chemical reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Synthetic Predictability

Quantitative Structure-Reactivity Relationship (QSRR) represents a computational methodology that aims to build a mathematical correlation between the structural features of a series of compounds and their chemical reactivity. chromatographyonline.commdpi.com While widely applied to predict chromatographic retention, the principles of QSRR are increasingly being adapted to forecast the outcomes of synthetic reactions, such as reaction rates, yields, and regioselectivity. mdpi.comnih.gov

The core of a QSRR model lies in creating a bridge between the chemical structure and its reactivity through molecular descriptors. mdpi.com For a set of related quinoline derivatives, a multitude of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electron distribution within the molecule. Examples include partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the strong electron-withdrawing properties of the C4-chloro and C3-nitro groups, alongside the electron-donating effects of the C6 and C7 ethoxy groups, create a unique electronic landscape that can be captured by these descriptors. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule, which are crucial for reactions where physical hindrance is a factor. Molar volume, surface area, and specific steric parameters can predict whether a reactant can physically approach a reaction site.

Topological Descriptors: These are numerical representations of molecular branching and connectivity, providing a simplified map of the molecule's structure.

A typical QSRR study involves selecting a model reaction, for instance, the nucleophilic aromatic substitution at the C4 position across a library of substituted quinolines. By measuring the reaction rate for each compound and calculating a robust set of molecular descriptors, a statistical method like Multiple Linear Regression (MLR) is used to generate a predictive equation. mdpi.combg.ac.rs This equation can then be used to estimate the reactivity of new, unsynthesized quinoline derivatives, including this compound, thereby predicting its synthetic viability without the need for initial experimentation.

Table 1: Illustrative QSRR Model for Predicting Reactivity in Nucleophilic Aromatic Substitution

This interactive table demonstrates a hypothetical QSRR model for the reaction of various quinoline derivatives with a generic nucleophile. The "Predicted Reactivity Score" is calculated from a fictional equation based on electronic and steric descriptors, where a higher score indicates a more favorable reaction.

Compound NameC4 Partial Charge (Calculated)Steric Hindrance Factor (Calculated)Predicted Reactivity Score
4-chloro-3-nitroquinoline+0.2501.195
This compound +0.215 1.8 85
4-chloro-6-methoxy-3-nitroquinoline+0.2201.588
4,6-dichloro-3-nitroquinoline+0.2451.392
4-chloro-6,7-dimethoxyquinoline+0.1501.765

In Silico Screening for Novel Reaction Discovery and Optimization

Beyond predicting the efficiency of known reactions, computational chemistry serves as a powerful engine for discovering entirely new synthetic pathways. In silico screening involves the use of computational models to test the feasibility of a vast number of potential reactions, identifying promising candidates for laboratory exploration. mit.edu This approach is particularly valuable for complex molecules like this compound, which possesses multiple distinct reactive sites.

The primary methods for this type of screening are based on quantum mechanics, particularly Density Functional Theory (DFT). DFT calculations can model the entire energy profile of a proposed reaction, including the structures of reactants, transition states, and products. nih.gov The calculated activation energy—the energy barrier that must be overcome for the reaction to proceed—is a key indicator of its feasibility. A lower activation energy suggests a faster, more favorable reaction. nih.gov

For this compound, in silico screening could be applied in several ways:

Regioselectivity Prediction: The quinoline ring has several positions that could potentially react. DFT calculations can determine the activation energy for an attack at each distinct site, accurately predicting the regiochemical outcome of a reaction. nih.govnih.gov For example, it can confirm that nucleophilic attack is overwhelmingly favored at the C4 position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the nitro and chloro groups.

Screening of Reactant Libraries: To find an optimal nucleophile for displacing the C4-chloro group, a virtual library of thousands of candidate molecules (e.g., various amines, thiols, or alcohols) can be computationally reacted with the substrate. The model can rapidly calculate the activation energy for each, ranking them by predicted efficiency and allowing chemists to focus on only the most promising options.

Reaction Condition Optimization: Computational models can simulate the effect of different solvents or catalysts on the reaction pathway. nih.gov By calculating the energy profile in various simulated environments, it is possible to predict which conditions will maximize the yield and selectivity of the desired transformation, reducing the amount of empirical optimization required in the lab. Machine learning models are also emerging as powerful tools for predicting reaction outcomes and have been applied to nitrogen heterocycle synthesis. rsc.org

Table 2: Example of an In Silico Screening Protocol for this compound

This interactive table provides a conceptual outline of how in silico screening could be used to evaluate different potential transformations of the target compound. Activation Energy (Ea) is a key metric; lower values suggest a more kinetically favorable reaction.

Proposed ReactionReactantComputational MethodPredicted Activation Energy (Ea) (kcal/mol)Predicted Feasibility
Nucleophilic Substitution at C4AnilineDFT (B3LYP/6-31G)18.5High
Nucleophilic Substitution at C4MethanolDFT (B3LYP/6-31G)32.0Low
Nucleophilic Substitution at C5AnilineDFT (B3LYP/6-31G*)45.2Very Low
Reduction of Nitro GroupH₂/Pd CatalystDFT Simulation15.0High
Suzuki Coupling at C4Phenylboronic acidDFT Simulation24.8Moderate

Role of 4 Chloro 6,7 Diethoxy 3 Nitroquinoline As a Strategic Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The structure of 4-chloro-6,7-diethoxy-3-nitroquinoline is primed for the elaboration into more complex, fused heterocyclic systems. The reactive C4-chloro and C3-nitro groups serve as key handles for annulation and condensation reactions.

A primary route involves the reduction of the C3-nitro group to an amino group. This transformation, typically achieved with reagents like tin(II) chloride or through catalytic hydrogenation, yields 3-amino-4-chloro-6,7-diethoxyquinoline. This resulting ortho-chloroaniline moiety within the quinoline (B57606) framework is a classic precursor for building fused five- or six-membered rings. For instance, this intermediate can undergo reactions to form imidazo[4,5-c]quinolines, which are known to possess significant biological activities.

Furthermore, the C4-chloro group can be displaced by a variety of binucleophiles, leading to the formation of new heterocyclic rings fused to the quinoline core. For example, reaction with a molecule containing both a thiol and an amino group could lead to the formation of thiazolo[4,5-c]quinoline derivatives. The diethoxy substituents at the C6 and C7 positions, while less reactive, modulate the electronic properties and solubility of the molecule and its downstream products, often playing a role in fine-tuning the biological activity of the final polycyclic compounds. The synthesis of various quinoline derivatives through catalyst-free methods starting from precursors like 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde highlights the utility of substituted chloro-heteroarenes in building complex polycyclic systems. nih.gov

Table 1: Representative Transformations for Polycyclic Heterocycle Synthesis
Starting Material MoietyKey TransformationReagents/ConditionsResulting Fused Ring System (Example)
4-Chloro-3-nitroquinoline1. Nitro Reduction 2. Intramolecular Cyclization1. SnCl2 or H2, Pd/C 2. Formic acid or other cyclizing agentsImidazo[4,5-c]quinoline
4-ChloroquinolineNucleophilic Substitution/AnnulationReaction with binucleophiles (e.g., aminothiols)Thiazolo[4,5-c]quinoline
4-Chloro-3-nitrocoumarin (Analogue)Reductive Coupling and Cyclizationα-bromoacetophenone, followed by reductionPyrrolocoumarin rsc.org

Intermediate for the Construction of Chiral Quinoline Derivatives and Asymmetric Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the development of enantiomerically pure quinoline derivatives is of significant interest. This compound provides an excellent starting point for asymmetric synthesis due to its modifiable functional groups. thieme-connect.com

One straightforward strategy involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group with a chiral amine or alcohol. This reaction introduces a stereocenter into the molecule, and the resulting diastereomers can often be separated chromatographically. This approach has been used to generate libraries of chiral 4-aminoquinoline (B48711) derivatives for biological screening. nih.gov

Alternatively, the nitro group at the C3 position can be reduced to an amine, which can then be resolved into its separate enantiomers using a chiral acid or be derivatized with a chiral auxiliary. This chiral amine can then serve as a handle for further stereoselective transformations. Asymmetric hydrogenation of the quinoline ring itself, often using a chiral transition metal catalyst, can create stereocenters directly on the heterocyclic core. acs.org The development of organocatalytic methods, such as the atroposelective Friedländer reaction using chiral phosphoric acids, allows for the construction of axially chiral 4-arylquinolines. nih.gov While these methods may not use this compound directly, they illustrate advanced strategies for which it can be a precursor after initial modifications.

Table 2: Strategies for Asymmetric Synthesis from Quinoline Scaffolds
Reactive SiteAsymmetric StrategyDescriptionReference
C4-Chloro GroupSubstitution with Chiral NucleophileDirect reaction with a chiral amine or alcohol to introduce a stereocenter. nih.gov
C3-Nitro GroupReduction and DerivatizationReduction to an amine followed by reaction with a chiral auxiliary or resolution. nih.gov
Quinoline CoreAsymmetric HydrogenationUse of chiral transition metal complexes (e.g., Rh, Pd) to hydrogenate the quinoline ring enantioselectively. acs.org
Quinoline SynthesisAsymmetric OrganocatalysisAtroposelective Friedländer reaction using chiral catalysts to build axially chiral quinolines. nih.gov

Application in the Development of Novel Organic Reagents and Catalysts from the Quinoline Framework

The inherent properties of the quinoline ring system, such as its rigidity, planarity, and the presence of a coordinating nitrogen atom, make it an attractive scaffold for designing new reagents and catalysts. nih.gov this compound can be modified to create specialized molecules for catalysis.

By replacing the C4-chloro group with phosphorus- or sulfur-containing moieties, novel ligands for transition metal catalysis can be synthesized. The quinoline nitrogen, in conjunction with the newly introduced heteroatom and the ether oxygens at C6/C7, can form a multidentate coordination environment for metals like palladium, rhodium, or copper. Such ligands have found extensive use in asymmetric catalysis, including hydrogenations and carbon-carbon bond-forming reactions. thieme-connect.comthieme-connect.com

Furthermore, the quinoline scaffold is a core component of Cinchona alkaloids, which are among the most powerful and widely used classes of organocatalysts. buchler-gmbh.com By strategically functionalizing this compound, it is possible to design novel organocatalysts. For example, substitution of the chloro group with a primary or secondary amine could yield a molecule capable of forming enamines or iminium ions, key intermediates in many organocatalytic cycles. The development of quinoline-derived chiral diaminocarbene ligands further underscores the potential of this framework in modern catalysis. acs.org

Integration into Supramolecular Chemistry Research as a Molecular Recognition Unit or Building Block

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies. The structural and electronic features of this compound make it a promising candidate for use as a tecton, or building block, in this field.

The planar, aromatic quinoline core is highly conducive to π-π stacking interactions, a fundamental force in the self-assembly of aromatic molecules. acs.orgrsc.orgwikipedia.org The electronic nature of the ring is highly polarized: the diethoxy groups are electron-donating, while the nitro group and the fused pyridine (B92270) ring are strongly electron-withdrawing. This creates a significant quadrupole moment, favoring offset or parallel-displaced stacking arrangements.

Crucially, the nitro group itself is a powerful functional group in molecular recognition. It can participate in so-called π-hole interactions, where the electropositive nitrogen atom of the nitro group interacts favorably with electron-rich regions of adjacent molecules, such as lone pairs on oxygen or sulfur atoms, or the face of another aromatic ring. nih.govresearchgate.net These interactions are directional and can be used to control the geometry of self-assembled structures. Researchers have designed quinoline-based gelators that self-assemble into complex networks through a combination of these interactions, leading to new soft materials. rsc.org

Contributions to Methodological Advancements in C-C and C-N Bond Formation Using Quinoline Scaffolds

The development of efficient methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a central goal of organic chemistry. This compound serves as an excellent substrate for advancing and applying these methodologies, particularly in the context of heteroaromatic compounds.

C-N Bond Formation: The C4-Cl bond is highly activated towards nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This allows for the facile formation of C-N bonds by reaction with a wide variety of nitrogen nucleophiles (e.g., primary and secondary amines, anilines, and other N-heterocycles) under relatively mild conditions. This reactivity is fundamental to the construction of many biologically active molecules.

Beyond classical SNAr, the substrate is an ideal candidate for modern palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the coupling of the chloroquinoline with amines that are often poor nucleophiles in SNAr reactions, dramatically expanding the scope of accessible 4-aminoquinoline derivatives. nih.govmdpi.comnih.govresearchgate.net

C-C Bond Formation: For C-C bond formation, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.net In this reaction, the chloroquinoline is coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is exceptionally reliable and tolerant of many functional groups, enabling the direct installation of new aryl or alkyl groups at the C4 position. The ability to perform such reactions on complex, functionalized heterocycles represents a significant methodological advancement in organic synthesis. nih.govuwindsor.ca Some advanced protocols have even demonstrated the ability to use nitroarenes directly in cross-coupling reactions, showcasing the evolving utility of this functional group. chemrxiv.org

Table 3: Key Bond-Forming Reactions Using the 4-Chloroquinoline Scaffold
Bond TypeMethodologyDescriptionKey Features
C-NNucleophilic Aromatic Substitution (SNAr)Direct reaction of the C4-Cl with an amine nucleophile.Activated by nitro group; often requires no metal catalyst.
C-NBuchwald-Hartwig AminationPalladium-catalyzed coupling of the C4-Cl with an amine.Broad substrate scope, including weakly nucleophilic amines. mdpi.com
C-CSuzuki-Miyaura CouplingPalladium-catalyzed coupling of the C4-Cl with an organoboron reagent.Highly versatile for creating C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. researchgate.net

Q & A

Q. Basic

  • Standardized Protocols : Document reagent sources (e.g., anhydrous POCl₃), reaction times, and purification steps .
  • Data Reporting : Include full spectroscopic datasets (e.g., NMR integration values, MS fragmentation patterns) .
  • Cross-Lab Validation : Collaborate to replicate results using shared reference standards (e.g., NIST-certified quinoline derivatives) .

How do steric and electronic factors of ethoxy and nitro groups affect the intermolecular interactions in crystalline this compound?

Advanced
X-ray diffraction reveals:

  • Steric Effects : Ethoxy groups induce torsional strain, deviating methoxy carbons by 0.08 Å from the quinoline plane .
  • Intermolecular Forces : Nitro groups participate in weak C–H⋯O interactions, stabilizing crystal packing.
  • Electronic Effects : The nitro group’s resonance-withdrawing character reduces π-stacking, favoring slipped-parallel arrangements.
    Thermogravimetric analysis (TGA) can correlate thermal stability with these structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.